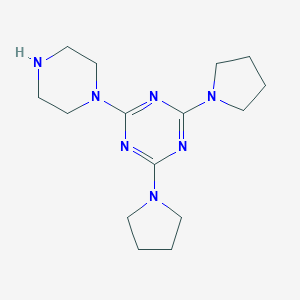

2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine

Description

Propriétés

IUPAC Name |

2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7/c1-2-8-20(7-1)13-17-14(21-9-3-4-10-21)19-15(18-13)22-11-5-16-6-12-22/h16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVMKCYUNNAQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)N3CCNCC3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349486 | |

| Record name | 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111668-00-9 | |

| Record name | 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperazine and pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrrolidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine derivatives.

Applications De Recherche Scientifique

Antidepressant Activity

Recent studies have demonstrated that derivatives of piperazine, including compounds similar to 2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine, exhibit promising antidepressant properties. For instance, a study highlighted the synthesis of piperazine derivatives that showed high affinity for the 5-hydroxytryptamine receptor (5-HT1AR), which is crucial in the treatment of depression. Compound 6a from this series exhibited a Ki value of 1.28 nM, indicating strong receptor binding and increased serotonin levels in the brain .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that certain structural modifications can enhance its efficacy against various cancer cell lines. For example, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Antiviral Applications

Piperazine derivatives have been explored for their antiviral activities. In particular, compounds containing the triazine moiety have demonstrated significant effects against viral pathogens. A study focused on the design and synthesis of triazine-based compounds revealed their potential as antiviral agents against Tobacco mosaic virus (TMV) and other viral entities . The presence of specific functional groups in these compounds enhances their interaction with viral proteins.

Agricultural Applications

The agricultural sector has also benefited from research on piperazine derivatives. Compounds like this compound have been evaluated for their ability to act as pesticides or herbicides. Their efficacy in inhibiting plant pathogens has been documented, suggesting potential use as biopesticides . These compounds can disrupt metabolic pathways in pests while being less harmful to non-target species.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Researchers have systematically varied substituents on the piperazine ring and triazine core to assess their impact on activity profiles across different biological assays. This approach has led to the identification of more potent analogs with enhanced selectivity for target receptors .

Data Tables

| Application | Activity | Reference |

|---|---|---|

| Antidepressant | High affinity for 5-HT1AR | |

| Anticancer | Induction of apoptosis | |

| Antiviral | Activity against TMV | |

| Agricultural | Efficacy as biopesticide |

Case Studies

Case Study 1: Antidepressant Activity

In a controlled experiment using animal models subjected to chronic unpredictable mild stress (CUMS), compound 6a showed significant improvements in depressive-like behaviors compared to control groups. The compound's mechanism was linked to alterations in the serotonergic system, particularly through increased expression of BDNF (Brain-Derived Neurotrophic Factor) and PKA (Protein Kinase A) signaling pathways .

Case Study 2: Antiviral Efficacy

A series of triazine-based compounds were tested against TMV in vitro and demonstrated a dose-dependent reduction in viral load. The study concluded that specific modifications in the chemical structure could enhance antiviral potency while minimizing phytotoxicity .

Mécanisme D'action

The mechanism of action of 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Piperidine-containing analogs (e.g., 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine) exhibit moderate solubility in organic solvents due to their nonpolar rings .

Thermal Stability :

Key Research Findings

Anti-Parasitic Potential: Piperazine-substituted triazines exhibit broad anti-schistosomiasis activity, with IC₅₀ values in the low micromolar range . The target compound’s piperazine group may confer similar efficacy.

Synthetic Flexibility : Chlorine atoms in triazines enable modular synthesis of diverse analogs, as demonstrated in anti-HIV compound libraries .

Stabilizer Applications : Piperidine-substituted triazines serve as precursors for light stabilizers, highlighting industrial utility .

Activité Biologique

The compound 2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine (CAS Number: 111668-00-9) is a member of the triazine family, notable for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 305.43 g/mol. The structure features a triazine core substituted with piperazine and dipyrrolidine groups, which contribute to its biological activity.

Anticancer Activity

Research has indicated that triazine derivatives exhibit significant anticancer properties. A study assessing various triazine compounds found that those with piperazine substitutions showed enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism involves the inhibition of specific protein kinases related to cancer progression.

Antiviral Activity

Recent investigations into the antiviral potential of triazine derivatives have highlighted their efficacy against viral pathogens. For instance, a study demonstrated that compounds similar to this compound exhibited protective effects against the Potato Virus Y (PVY), with inactivation rates significantly higher than standard antiviral agents . Molecular docking studies suggest that these compounds can form critical hydrogen bonds with viral proteins, enhancing their antiviral efficacy.

Anti-Schistosomal Activity

The biological data surrounding the 6-(piperazin-1-yl)-1,3,5-triazine core suggest its potential as a schistosomicide. In vitro studies indicated promising results against Schistosoma mansoni, making it a candidate for further development in treating schistosomiasis .

Pharmacological Mechanisms

The pharmacodynamics of this compound include:

Neuroprotective Effects: Similar compounds have shown protective effects in models of neurodegeneration by inhibiting oxidative stress and inflammation .

Antioxidant Properties: The presence of multiple nitrogen atoms in the triazine ring contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in cells .

Case Study: Anticancer Efficacy

In a controlled study involving human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C35 | MCF-7 | 12.5 |

| C35 | K-562 | 15.0 |

These results indicate that compound C35 (similar to this compound) exhibits potent anticancer activity .

Case Study: Antiviral Efficacy Against PVY

In another study assessing antiviral activity:

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| C35 | 53.3 | 56.9 | 85.8 |

This data illustrates the compound's superior performance compared to traditional antiviral treatments .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine, and how do reaction parameters influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) on a triazine core. For example, replacing chloro or other leaving groups at positions 2, 4, and 6 with piperazine and pyrrolidine under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity and reaction rates .

- Temperature : Reflux conditions (80–120°C) are often required to activate the triazine ring for substitution .

- Stoichiometry : Excess amine (1.5–2.0 equivalents per substitution site) ensures complete substitution, as competing side reactions (e.g., hydrolysis) may occur .

Yield optimization can be achieved through iterative adjustment of these parameters using design of experiments (DoE) frameworks .

Advanced: How can computational reaction path search methods improve the efficiency of synthesizing triazine derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability, enabling in silico screening of reaction pathways. For instance:

- Reaction Mechanism Validation : Compute activation energies for competing pathways (e.g., direct substitution vs. ring-opening) to identify dominant mechanisms .

- Solvent Effects : Use continuum solvation models (e.g., COSMO-RS) to simulate solvent polarity’s impact on reaction kinetics .

Experimental validation then focuses on computationally prioritized conditions, reducing trial-and-error experimentation. This hybrid approach is exemplified by ICReDD’s workflow, which integrates computation, informatics, and lab validation .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this triazine derivative?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles, confirming substitution patterns. For example, the C–N bond lengths in the triazine core (~1.33 Å) and pyrrolidine substituents (~1.47 Å) align with literature values for similar compounds .

- NMR Spectroscopy : H NMR identifies proton environments (e.g., piperazine NH protons at δ 1.5–2.5 ppm), while C NMR distinguishes aromatic vs. aliphatic carbons .

- IR Spectroscopy : Confirms functional groups (e.g., triazine ring vibrations at 1500–1600 cm) .

Advanced: How can factorial design optimize solvent and temperature conditions for triazine-based substitution reactions?

Methodological Answer:

A factorial design evaluates the effects of variables like solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 80°C vs. 120°C) on reaction yield. Steps include:

- Factor Screening : Identify critical variables via preliminary experiments.

- Interaction Analysis : Use ANOVA to determine if solvent-temperature interactions significantly affect yield .

- Response Surface Modeling : Predict optimal conditions (e.g., 100°C in DMF) for maximum efficiency .

This approach minimizes experimental runs while systematically exploring parameter space.

Data Contradiction: How to resolve discrepancies in reported catalytic activities of triazine-based ligands?

Methodological Answer:

Discrepancies often arise from variations in:

- Ligand Purity : Impurities (e.g., unreacted starting materials) can skew catalytic data. Validate purity via HPLC or mass spectrometry .

- Experimental Conditions : Differences in solvent, temperature, or substrate ratios require normalization. Meta-analysis tools can harmonize datasets .

- Structural Nuances : Compare crystallographic data (e.g., bond angles) to assess whether steric/electronic differences explain activity variations .

Computational validation (e.g., docking studies) can further reconcile conflicting results .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, NIOSH-approved P95 respirators mitigate inhalation risks .

- Ventilation : Conduct reactions in fume hoods to avoid vapor exposure .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to investigate the compound’s potential as a ligand in coordination polymers using combined experimental and computational approaches?

Methodological Answer:

- Synthesis : React the triazine derivative with metal salts (e.g., Zn, Cu) in varying stoichiometries.

- Characterization : Use single-crystal XRD to determine coordination geometry and FTIR to monitor ligand-metal binding .

- Computational Modeling : Simulate metal-ligand binding energies using DFT to predict stable coordination modes .

Compare experimental and computational results to validate binding preferences.

Basic: What strategies mitigate hydrolysis of the triazine core during storage?

Methodological Answer:

- Storage Conditions : Keep the compound in anhydrous environments (e.g., desiccators with silica gel) at –20°C .

- Solvent Choice : Store in dry, aprotic solvents (e.g., acetonitrile) to prevent water ingress .

- Stability Monitoring : Periodically analyze via TLC or NMR to detect degradation products .

Advanced: How to design a feedback loop integrating experimental data and computational models for reaction optimization?

Methodological Answer:

- Data Collection : Record experimental variables (e.g., yield, purity) and conditions (e.g., pH, solvent).

- Machine Learning : Train models on historical data to predict optimal conditions for new reactions .

- Validation Cycle : Update computational models with new experimental results, refining predictions iteratively .

This approach, as used in ICReDD’s workflow, accelerates discovery by closing the gap between simulation and lab practice .

Basic: What chromatographic methods are suitable for purifying this triazine derivative?

Methodological Answer:

- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate unreacted amines .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

- TLC Monitoring : Spot development in UV light (254 nm) ensures fraction collection accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.